1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Overview
Description
1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that features a pyridine ring substituted with fluorobenzyl and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorobenzyl and Fluorophenoxy Groups: These groups are introduced through nucleophilic substitution reactions.
Acetylation and Hydrazide Formation: The final steps involve acetylation and the formation of the carbohydrazide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A simpler compound with a single fluorine substitution on the benzene ring.
2-Fluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns.
3-Fluorobenzoic Acid: Similar to the above but with the fluorine in the meta position.
Uniqueness
1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its complex structure, which includes multiple functional groups and fluorine substitutions. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N'-[2-(4-fluorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-14(4-6-15)12-26-11-1-2-18(21(26)29)20(28)25-24-19(27)13-30-17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSZMQAYVDRWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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